4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol

Catalog No.
S13662265
CAS No.
M.F
C10H20N2O
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methyl...

Product Name

4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol

IUPAC Name

4-amino-2-(2-azabicyclo[2.1.1]hexan-5-yl)-3-methylbutan-2-ol

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c1-6(4-11)10(2,13)9-7-3-8(9)12-5-7/h6-9,12-13H,3-5,11H2,1-2H3

InChI Key

ZZMNHZGDWOXLMQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1C2CC1NC2)O

4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol is a complex organic compound with the molecular formula C10H20N2OC_{10}H_{20}N_{2}O and a molecular weight of approximately 184.28 g/mol. This compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their unique three-dimensional arrangements that can influence biological activity and chemical reactivity. The compound contains an amino group and a hydroxyl group, which contribute to its potential as a pharmacological agent.

The reactivity of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol can be attributed to its functional groups:

  • Nucleophilic Reactions: The amino group can act as a nucleophile, allowing the compound to participate in various substitution reactions.
  • Hydroxyl Group Reactivity: The hydroxyl group can undergo dehydration to form alkenes or participate in esterification reactions.
  • Formation of Salts: The amino group can also form salts with acids, enhancing solubility in polar solvents.

These reactions are essential for the synthesis of derivatives that may exhibit enhanced biological activities.

The synthesis of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol can be achieved through several methods:

  • Starting Materials: Utilizing commercially available azabicyclo compounds as precursors.
  • Amine Formation: Employing reductive amination techniques where an appropriate carbonyl compound is reacted with the azabicyclo derivative in the presence of reducing agents.
  • Hydroxylation: The introduction of the hydroxyl group can be accomplished through oxidation of alcohols or via hydrolysis of suitable esters.

For example, one synthetic route involves the reaction of tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate with appropriate reagents under controlled conditions to yield the target compound.

4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  • Chemical Biology: As a tool in biochemical assays to study enzyme interactions or receptor binding.
  • Synthetic Chemistry: As an intermediate in synthesizing more complex molecules with desired biological activities.

Interaction studies involving 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.
  • Synergistic Effects: Investigating potential synergistic interactions with other pharmacologically active compounds.

These studies are crucial for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol, which may offer insights into its uniqueness:

Compound NameCAS NumberKey Features
tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate2361636-63-5Contains a tert-butyl group; carboxylic acid derivative
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol1935270-35-1Similar amine structure; differing alkyl side chain
5-{2-[4-(4-fluorophenyl)butanoyl]-2-azabicyclo[2.1.1]hexan}Not availableContains a fluorophenyl substituent; potentially different biological activity

Uniqueness

The unique aspect of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol lies in its specific combination of functional groups and bicyclic structure, which may confer distinct pharmacological properties not found in its analogs.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

184.157563266 g/mol

Monoisotopic Mass

184.157563266 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types